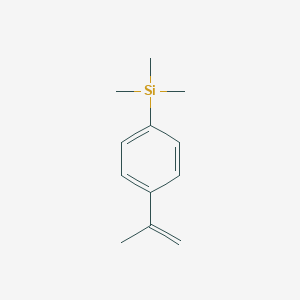
Trimethyl-(4-prop-1-en-2-ylphenyl)silane
Übersicht
Beschreibung
Trimethyl-(4-prop-1-en-2-ylphenyl)silane is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as TMSPP and is a silane-based derivative of biphenyl. The unique chemical properties of TMSPP make it a valuable tool for researchers studying various fields, including biochemistry, physiology, and materials science.
Wirkmechanismus
The mechanism of action of TMSPP is not well understood, but it is believed to involve the interaction of the TMSPP molecule with the target biomolecule. TMSPP is known to bind to hydrophobic regions of proteins, which can affect the protein's structure and function. This property makes TMSPP a valuable tool for studying protein-protein interactions and protein-ligand binding.
Biochemische Und Physiologische Effekte
TMSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TMSPP can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. TMSPP has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMSPP in lab experiments is its fluorescent properties, which allow researchers to study the structure and function of biomolecules in real-time. TMSPP is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using TMSPP is that it can be toxic to cells at high concentrations. Therefore, researchers must be careful when using TMSPP in cell-based assays.
Zukünftige Richtungen
There are many potential future directions for research involving TMSPP. One area of interest is the development of new fluorescent probes based on TMSPP. Researchers are also exploring the use of TMSPP in drug discovery and the study of protein-ligand interactions. Additionally, TMSPP has potential applications in materials science, including the development of new sensors and nanomaterials.
In conclusion, TMSPP is a valuable tool for scientific research due to its unique chemical properties. This compound has a wide range of applications, including fluorescence spectroscopy, drug discovery, and materials science. As researchers continue to explore the potential of TMSPP, new discoveries and applications are likely to emerge.
Wissenschaftliche Forschungsanwendungen
TMSPP has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of TMSPP is in the field of fluorescence spectroscopy. TMSPP is a fluorescent molecule that emits light in the blue region of the spectrum when excited with ultraviolet light. This property makes TMSPP an excellent tool for studying the structure and function of biomolecules, including proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
17920-24-0 |
|---|---|
Produktname |
Trimethyl-(4-prop-1-en-2-ylphenyl)silane |
Molekularformel |
C12H18Si |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
trimethyl-(4-prop-1-en-2-ylphenyl)silane |
InChI |
InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |
InChI-Schlüssel |
IFMXBBNZFOAHBB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
Andere CAS-Nummern |
17920-24-0 |
Synonyme |
p-Isopropenylphenyltrimethylsilane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
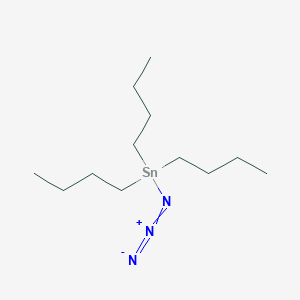
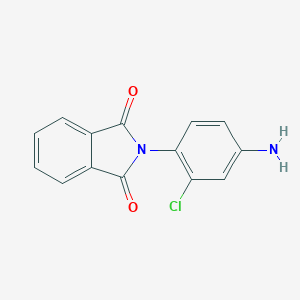
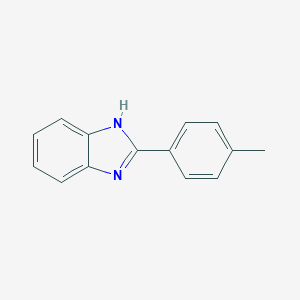
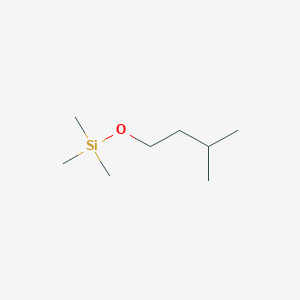
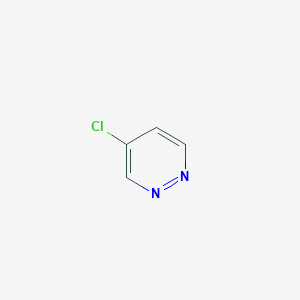
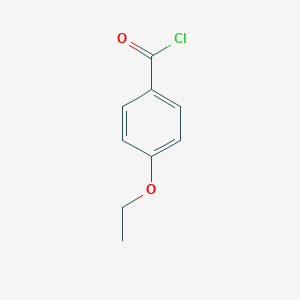
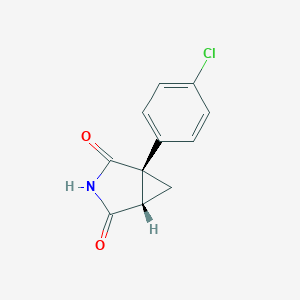
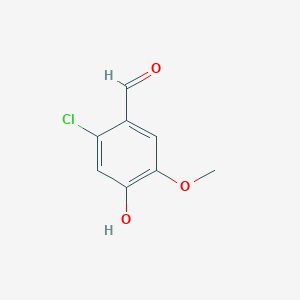
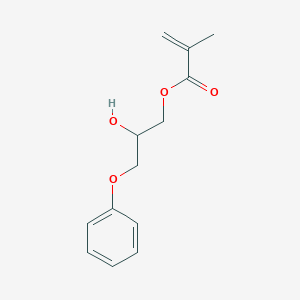
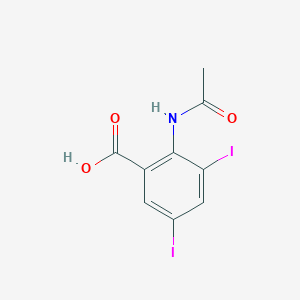
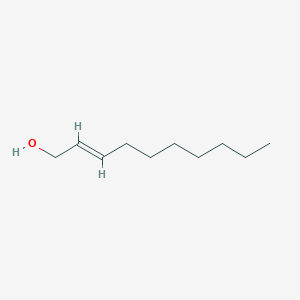
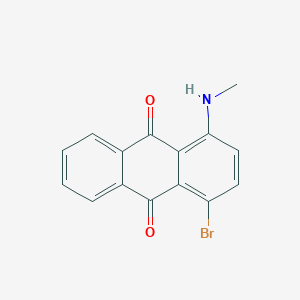
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)